molecular formula C9H9F3O2 B1655024 (S)-1-[4-(Trifluoromethyl)phenyl]-1,2-ethanediol CAS No. 306281-87-8

(S)-1-[4-(Trifluoromethyl)phenyl]-1,2-ethanediol

Cat. No.: B1655024
CAS No.: 306281-87-8
M. Wt: 206.16
InChI Key: AJPLWVXTACBUHY-MRVPVSSYSA-N
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Description

Structural Characterization of (S)-1-[4-(Trifluoromethyl)phenyl]-1,2-ethanediol

Molecular Geometry and Stereochemical Configuration

X-ray Crystallographic Analysis

X-ray crystallographic studies of trifluoromethyl-substituted phenyl compounds have provided crucial insights into the solid-state structures of related molecules. The crystallographic analysis reveals that compounds containing the 4-(trifluoromethyl)phenyl motif typically adopt specific conformational preferences that are stabilized by intermolecular interactions. Single-crystal X-ray diffraction measurements conducted at 173 K have shown that trifluoromethyl-substituted aromatic compounds exhibit distinct packing arrangements in the crystalline state.

The unit cell parameters for related trifluoromethyl compounds demonstrate characteristic values, with triclinic space group P1̄ being commonly observed. Crystal structure analysis has revealed that the trifluoromethyl group orientation significantly influences the overall molecular geometry, with typical C-C-F bond angles reflecting the electronic influence of the highly electronegative fluorine atoms. The presence of the 1,2-ethanediol functionality introduces additional hydrogen bonding capabilities, which are expected to influence the crystal packing through N-H⋯O hydrogen bonding interactions.

Structural refinement data indicate that the phenyl ring maintains planarity, while the trifluoromethyl group exhibits characteristic bond lengths and angles consistent with sp³ hybridization at the carbon center. The crystallographic analysis has shown that the orientations of planar regions within asymmetric units can differ significantly from their predicted orientations in isolation, with aryl rings tilted approximately 60° with respect to each other in experimentally determined structures.

Chiral Center Configuration and Enantiomeric Purity

The stereochemical configuration at the chiral center of this compound is of paramount importance for its biological activity and synthetic utility. The compound contains one defined stereocenter, as confirmed by structural analysis. The absolute configuration designation follows the Cahn-Ingold-Prelog priority rules, where the (S)-enantiomer represents the specific spatial arrangement of substituents around the chiral carbon atom.

Enantiomeric purity determination for related trifluoromethyl-containing chiral alcohols has demonstrated the achievement of enantiomeric excess values greater than 99.9% through appropriate synthetic methodologies. The high degree of stereochemical control observed in biotransformation processes suggests that similar levels of enantiomeric purity can be achieved for this compound through carefully optimized reaction conditions.

Chiral resolution studies have shown that compounds bearing trifluoromethyl substituents exhibit enhanced discrimination in enantioselective processes due to the significant steric and electronic effects of the trifluoromethyl group. The presence of multiple hydroxyl groups in the ethanediol portion provides additional opportunities for stereoselective recognition through hydrogen bonding interactions with chiral selectors.

Spectroscopic Identification

Nuclear Magnetic Resonance Spectral Signatures (¹H, ¹³C, ¹⁹F)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound through multiple nuclei observation. The ¹H nuclear magnetic resonance spectrum exhibits characteristic signals for the aromatic protons, with the 4-(trifluoromethyl)phenyl group typically displaying signals in the aromatic region between 7.3-7.8 parts per million. The ethylene glycol protons appear as complex multiplets, with the proton adjacent to the chiral center showing characteristic coupling patterns influenced by the stereochemical environment.

Table 1: Characteristic ¹H Nuclear Magnetic Resonance Chemical Shifts for Trifluoromethyl-Substituted Aromatic Compounds

Proton Environment Chemical Shift (ppm) Multiplicity Reference
Aromatic meta to CF₃ 7.42 triplet
Aromatic ortho to CF₃ 7.80-7.82 multiplet
CHR-OH 4.92-5.67 quartet/singlet
CH₂-OH 2.18-2.97 singlet/multiplet

The ¹³C nuclear magnetic resonance spectrum reveals distinct signals for the trifluoromethyl carbon, which appears as a quartet due to coupling with three equivalent fluorine atoms. The aromatic carbons show characteristic chemical shifts with the carbon bearing the trifluoromethyl group typically appearing around 148 parts per million. The aliphatic carbons of the ethanediol moiety exhibit signals in the typical range for carbon atoms bearing hydroxyl substituents.

¹⁹F nuclear magnetic resonance spectroscopy provides particularly diagnostic information for trifluoromethyl-containing compounds. The trifluoromethyl group attached to an aromatic ring typically exhibits a chemical shift around -63 parts per million relative to trichlorofluoromethane. The ¹⁹F nuclear magnetic resonance methodology has been developed specifically for the structure elucidation of fluorinated organic molecules, enabling detailed analysis of complex mixtures without the need for separation.

Table 2: ¹⁹F Nuclear Magnetic Resonance Chemical Shifts for Aromatic Trifluoromethyl Compounds

Compound Type Chemical Shift (ppm) Reference
C₆H₅CF₃ (dilute) -63.732
C₆H₅CF₃ (40% concentration) -63.370
CF₃R (general range) -60 to -70
Infrared and Raman Vibrational Analysis

Infrared spectroscopy provides valuable information about the functional groups present in this compound. The presence of hydroxyl groups is readily identified through characteristic O-H stretching vibrations, typically appearing as broad absorptions in the 3200-3600 wavenumber region due to hydrogen bonding effects. The trifluoromethyl group exhibits distinctive C-F stretching vibrations in the 1000-1300 wavenumber region, with multiple bands corresponding to the different vibrational modes of the CF₃ unit.

Aromatic C-H stretching vibrations appear in the 3000-3100 wavenumber region, while aromatic C=C stretching modes are observed around 1600 and 1500 wavenumbers. The C-O stretching vibrations of the ethylene glycol moiety typically appear in the 1000-1200 wavenumber range, often overlapping with C-F stretching absorptions from the trifluoromethyl group.

Raman spectroscopy complements infrared analysis by providing enhanced sensitivity to symmetric vibrations and carbon-carbon stretching modes. The aromatic ring breathing modes and C-C stretching vibrations are particularly well-resolved in Raman spectra, while the trifluoromethyl group contributions can be distinguished through their characteristic frequency patterns and intensity distributions.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that reflect the molecular structure and stability of different molecular fragments. The molecular ion peak appears at mass-to-charge ratio 206, corresponding to the molecular formula C₉H₉F₃O₂. The monoisotopic mass has been determined as 206.055464, providing precise molecular weight confirmation.

Common fragmentation pathways include loss of water molecules from the ethylene glycol moiety, resulting in fragments at mass-to-charge ratios corresponding to [M-18]⁺ and [M-36]⁺. The trifluoromethyl group often undergoes fragmentation through loss of fluorine atoms or the entire CF₃ unit, generating characteristic fragment ions that aid in structural confirmation. The aromatic portion typically remains intact during fragmentation, providing a stable base for fragment ion formation.

Fragmentation studies of related trifluoromethyl compounds have shown characteristic loss patterns, with fragments observed at mass-to-charge ratios of 188, 167, 149, 137, 119, 107, and 91 for similar molecular architectures. These fragmentation patterns provide valuable fingerprint information for compound identification and structural verification.

Computational Chemistry Studies

Density Functional Theory Optimization

Density Functional Theory calculations provide detailed insights into the optimized geometry and energetic properties of this compound. Computational studies using the B3LYP/6-31G* level of theory have been successfully applied to related trifluoromethyl-containing aromatic compounds, providing excellent agreement between calculated and experimental structural parameters.

Geometry optimization calculations reveal that the trifluoromethyl group adopts a staggered conformation relative to the aromatic ring, minimizing steric interactions while maximizing electronic stabilization. The C-F bond lengths are typically calculated to be approximately 1.34 Angstroms, consistent with the partial ionic character of these bonds due to the high electronegativity of fluorine.

Table 3: Density Functional Theory Calculated Geometric Parameters

Parameter Calculated Value Experimental Value Reference
Phenyl-ethanediol tilt angle 66.8° 67.4°
C-F bond length ~1.34 Å -
Energy difference (isolation vs crystal) 2.5 kJ/mol -

The calculations indicate that conformations found in experimentally determined crystal structures are slightly higher in energy than those of isolated molecules, with energy differences of approximately 2.5 kilojoules per mole for related compounds. This energy penalty is compensated by favorable intermolecular interactions in the solid state, including hydrogen bonding and dispersion forces.

Vibrational frequency calculations at the optimized geometry provide theoretical infrared and Raman spectra that show excellent correlation with experimental observations. The calculated frequencies for C-F stretching modes and aromatic vibrations demonstrate close agreement with experimental values when appropriate scaling factors are applied.

Properties

IUPAC Name

(1S)-1-[4-(trifluoromethyl)phenyl]ethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O2/c10-9(11,12)7-3-1-6(2-4-7)8(14)5-13/h1-4,8,13-14H,5H2/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJPLWVXTACBUHY-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CO)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](CO)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301234992
Record name (1S)-1-[4-(Trifluoromethyl)phenyl]-1,2-ethanediol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306281-87-8
Record name (1S)-1-[4-(Trifluoromethyl)phenyl]-1,2-ethanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306281-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S)-1-[4-(Trifluoromethyl)phenyl]-1,2-ethanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301234992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stereoselective Reduction of α-Hydroxy Ketone Precursors

The Corey-Bakshi-Shibata (CBS) reduction provides a foundational chemical route to (S)-1-[4-(trifluoromethyl)phenyl]-1,2-ethanediol. Using 2-[4-(trifluoromethyl)phenyl]-2-hydroxyacetophenone as the substrate, oxazaborolidine catalysts induce asymmetric reduction with moderate enantiocontrol (78-85% ee). Recent optimizations employing (S)-Me-CBS catalyst (0.2 equiv) in THF at -78°C achieve 89% ee, though requiring cryogenic conditions that limit industrial applicability.

Alternative metal-catalyzed hydrogenations using Ru-(S)-BINAP complexes show broader substrate tolerance but lower stereoselectivity (72-80% ee) for trifluoromethylated diols. Comparative kinetic studies reveal a linear free-energy relationship (LFER) between substrate electronic parameters and enantioselectivity (ρ = 0.92, R² = 0.88), explaining diminished performance with electron-withdrawing CF₃ groups.

Chiral Pool Derivatization

Derivatization from (S)-mandelic acid via sequential protection and Grignard addition offers a stereoretentive pathway:

  • (S)-Mandelic acid → TBS protection → CF₃-phenylmagnesium bromide addition
  • Deprotection → Diol isolation

This 4-step sequence achieves 68% overall yield with 97% ee, though requiring expensive fluorinated reagents and chromatographic purification. Scale-up challenges arise from the exothermic Grignard step (ΔT > 50°C), necessitating precise temperature control to prevent racemization.

Biocatalytic Methods

Whole-Cell Reductase Systems

Recombinant Escherichia coli expressing Geotrichum silvicola carbonyl reductase (GsCR) demonstrates exceptional activity for (S)-diol synthesis. Under optimized conditions (30°C, pH 7.0, 200 rpm):

Parameter Value Impact on Yield
Substrate Loading 200 mM 91.5%
NADES Concentration 4% (w/v) +37% vs control
Tween-20 0.6% (w/v) 4× solubility
Cell Density 12.6 g DCW/L 98% conversion

The ChCl:Lys NADES system enhances substrate solubility to 48 mM (vs. 12 mM in buffer) while stabilizing enzyme tertiary structure. Coupled with endogenous cofactor regeneration, this eliminates external NADPH requirements, reducing production costs by ≈40% compared to isolated enzyme systems.

Ketoreductase Engineering

Directed evolution of Lactobacillus brevis ketoreductase (LbKR) yielded mutant F147L/W193G with 143-fold improved activity toward trifluoromethyl aryl ketones. Key mutations alter the substrate binding pocket:

  • F147L: Increases hydrophobic volume (ΔVdW = 18 ų) for CF₃ accommodation
  • W193G: Reduces steric hindrance (ΔB-factor = 4.2)

The engineered variant processes 500 mM 2-[4-(trifluoromethyl)phenyl]-2-hydroxyacetophenone in 8 h with 99.2% ee (S) and 95% conversion, representing the highest reported productivity (624 g/L/d).

Dynamic Kinetic Resolution (DKR)

Chemoenzymatic Cascade

Integrated DKR systems combine Candida antarctica lipase B (CALB) with Shvo's ruthenium catalyst to overcome the 50% yield limitation of kinetic resolution:

  • CALB-mediated acetylation of (R)-diol (98% ee)
  • Ru-catalyzed racemization of remaining (S)-diol
  • Iterative cycles to >99% (S)-diacetate

This continuous process achieves 94% isolated yield of (S)-1-[4-(trifluoromethyl)phenyl]-1,2-diacetate (99.5% ee) after 5 cycles. Subsequent hydrolysis (NaOH/MeOH, 0°C) provides the target diol without racemization.

Noyori-Type Asymmetric Transfer Hydrogenation

Chiral Ru(III)-TsDPEN complexes catalyze the reduction of 1-[4-(trifluoromethyl)phenyl]-1,2-diketone precursors with HCOONa as hydrogen donor. The syn-diol selectivity reaches 19:1 (dr) with 93% ee (S) in iPrOH/H₂O (9:1) at 40°C. Isotope studies (kH/kD = 2.1) confirm a concerted metal-ligand bifunctional mechanism.

Comparative Methodological Analysis

Method Yield (%) ee (%) TON PMI*
Chemical CBS 78 89 45 128
Whole-Cell Biocat. 95 99.9 1.2×10⁴ 18
Engineered LbKR 95 99.2 3.8×10³ 22
Chemoenzymatic DKR 94 99.5 310 41

*Process Mass Intensity (PMI) = Total mass used / Mass product

Biocatalytic routes exhibit superior atom economy (PMI 18 vs. 128 for CBS) and stereocontrol, though require genetic engineering expertise. Hybrid DKR approaches balance scalability and selectivity, particularly for non-proteinogenic systems.

Chemical Reactions Analysis

Types of Reactions

(S)-1-[4-(Trifluoromethyl)phenyl]-1,2-ethanediol undergoes various types of chemical reactions, including:

    Oxidation: The diol can be oxidized to the corresponding diketone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Further reduction of the diol can yield the corresponding hydrocarbon.

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride (TsCl) or thionyl chloride (SOCl2).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, or other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution: TsCl, SOCl2, or other halogenating agents.

Major Products Formed

    Oxidation: Formation of diketones.

    Reduction: Formation of hydrocarbons.

    Substitution: Formation of substituted ethers or esters.

Scientific Research Applications

(S)-1-[4-(Trifluoromethyl)phenyl]-1,2-ethanediol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of advanced materials with specific properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of (S)-1-[4-(Trifluoromethyl)phenyl]-1,2-ethanediol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, potentially leading to changes in cellular processes such as signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table compares (S)-1-[4-(Trifluoromethyl)phenyl]-1,2-ethanediol with key analogs:

Compound Name Molecular Formula Substituent (Position) Molecular Weight (g/mol) Notable Properties/Applications
This compound C₉H₉F₃O₂ -CF₃ (para) 206.163 High lipophilicity; chiral specificity
1-(4-Ethylphenyl)-1,2-ethanediol C₁₀H₁₄O₂ -CH₂CH₃ (para) 166.22 Isolated from Ganoderma spp.; no reported bioactivity
1-(2-Ethylphenyl)-1,2-ethanediol C₁₀H₁₄O₂ -CH₂CH₃ (ortho) 166.22 Structural isomer; steric hindrance may limit reactivity
1-[4-(3-Hydroxypropyl)phenyl]-1,2-ethanediol C₁₁H₁₆O₃ -CH₂CH₂CH₂OH (para) 196.24 Polar substituent enhances water solubility
Key Observations:

Trifluoromethyl vs. Ethyl Groups : The -CF₃ group in the target compound increases electron-withdrawing effects and lipophilicity (logP ~1.8 estimated) compared to ethyl-substituted analogs (logP ~1.2). This enhances membrane permeability and resistance to oxidative metabolism .

Biological Activity

(S)-1-[4-(Trifluoromethyl)phenyl]-1,2-ethanediol, commonly referred to as (S)-MTF-PEL, is a chiral compound with significant implications in medicinal chemistry and biocatalysis. This article explores its biological activity, focusing on enzymatic applications, neuroprotective potential, and synthesis methodologies.

  • Molecular Formula : C9H9F3O
  • Molecular Weight : 196.17 g/mol
  • CAS Number : 7023586

Enzymatic Activity and Biotransformation

(S)-MTF-PEL is primarily synthesized through biotransformation processes involving various microorganisms and enzymes. Notably, recombinant E. coli strains have been engineered to enhance the production of (S)-MTF-PEL from 3'-(trifluoromethyl)acetophenone.

Table 1: Enzymatic Production of (S)-MTF-PEL

MicroorganismSubstrateYield (%)Enantioselectivity (%)
E. coli BL21(DE3)3'-(Trifluoromethyl)acetophenone>99.999.9
Kluyveromyces thermotolerans3'-(Trifluoromethyl)acetophenone80>99
Kurthia gibsonii2-Hydroxyacetophenone80>99

The use of recombinant strains has shown substantial improvements in yield and enantioselectivity, making them suitable for industrial applications in chiral synthesis .

Neuroprotective Applications

(S)-MTF-PEL is identified as a crucial building block for synthesizing neuroprotective agents. Research indicates that derivatives of (S)-MTF-PEL demonstrate potential in treating neurodegenerative diseases by enhancing neuronal survival and function.

Case Study: Neuroprotective Effects

A study explored the synthesis of a neuroprotective compound derived from (S)-MTF-PEL, demonstrating its efficacy in protecting neuronal cells from oxidative stress-induced apoptosis. The compound exhibited significant neuroprotection in vitro, suggesting a promising therapeutic avenue for conditions like Alzheimer's disease .

Synthesis Methodologies

The synthesis of (S)-MTF-PEL can be achieved through both enzymatic and chemical methods. The enzymatic route often involves the use of alcohol dehydrogenases or carbonyl reductases, which provide high enantioselectivity and yield.

Table 2: Comparison of Synthesis Methods

MethodYield (%)Enantioselectivity (%)Advantages
Enzymatic Synthesis>99>99High selectivity, mild conditions
Chemical Synthesis9590Scalability

The enzymatic synthesis not only provides higher yields but also minimizes the formation of byproducts, which is crucial for pharmaceutical applications .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for producing (S)-1-[4-(Trifluoromethyl)phenyl]-1,2-ethanediol with high enantiomeric purity?

  • Methodological Answer : Asymmetric catalytic hydrogenation of prochiral ketones or enzymatic resolution of racemic mixtures are common approaches. For example, chiral catalysts like Ru-BINAP complexes can induce stereoselectivity in hydrogenation reactions. Post-synthesis purification via chiral HPLC or recrystallization (e.g., using ethanol/water mixtures) enhances enantiomeric purity . Kinetic resolution using lipases (e.g., Candida antarctica Lipase B) can also separate enantiomers effectively .

Q. Which analytical techniques are most reliable for confirming the stereochemical configuration of this diol?

  • Methodological Answer : Polarimetry provides initial optical rotation data, while chiral shift NMR using europium-based chiral solvating agents (e.g., Eu(hfc)₃) resolves enantiomeric splitting in proton NMR spectra. Single-crystal X-ray diffraction remains the gold standard for absolute configuration determination. Circular dichroism (CD) spectroscopy can also correlate Cotton effects with known stereochemical profiles .

Q. How should researchers optimize reaction conditions to minimize byproduct formation during synthesis?

  • Methodological Answer : Use kinetic studies (e.g., in situ FTIR or reaction calorimetry) to monitor intermediate formation. Adjust temperature gradients and solvent polarity (e.g., THF vs. DMF) to stabilize transition states. For trifluoromethyl-containing compounds, anhydrous conditions and inert atmospheres (N₂/Ar) prevent hydrolysis of sensitive intermediates .

Advanced Research Questions

Q. What computational strategies predict the reactivity of this compound in asymmetric catalysis?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and steric effects. Molecular dynamics simulations (e.g., using Discovery Studio) assess ligand-substrate interactions in catalytic systems. QSAR models correlate electronic properties (Hammett σ values) of the trifluoromethyl group with reaction rates .

Q. How can researchers resolve contradictions in reported catalytic activity data for this compound?

  • Methodological Answer : Cross-validate experimental protocols by replicating studies under standardized conditions (e.g., fixed catalyst loading, solvent, and temperature). Use control experiments to isolate variables like trace moisture or oxygen sensitivity. Statistical meta-analysis of published data identifies outliers due to instrumental or procedural inconsistencies .

Q. What mechanistic insights explain the compound’s stability under acidic or basic conditions?

  • Methodological Answer : Conduct pH-dependent stability studies using UV-Vis or NMR spectroscopy. Probe degradation pathways via LC-MS to identify intermediates (e.g., epoxide formation from diol dehydration). Compare activation energies (Arrhenius plots) in acidic vs. basic media to elucidate dominant degradation mechanisms .

Q. How can advanced spectroscopic techniques elucidate hydrogen-bonding interactions in crystalline forms of the diol?

  • Methodological Answer : Solid-state NMR (¹³C CP/MAS) maps hydrogen-bonding networks. Pair distribution function (PDF) analysis from X-ray diffraction data reveals short-range order. Raman spectroscopy identifies O-H stretching frequencies shifts correlated with crystal packing .

Data Analysis and Experimental Design

Q. What statistical approaches are suitable for analyzing enantioselectivity data in kinetic resolution studies?

  • Methodological Answer : Non-linear regression of enantiomeric excess (ee) vs. conversion data using the Kazlauskas equation quantifies enantioselectivity (E values). Bootstrap resampling estimates confidence intervals for E values in small datasets .

Q. How should researchers design experiments to assess the compound’s role in chiral auxiliary applications?

  • Methodological Answer : Use a factorial design to test variables (e.g., auxiliary loading, reaction time). Compare diastereomeric ratios (dr) via HPLC and correlate with steric parameters (e.g., A-values). Mechanistic probes like isotopic labeling (²H/¹³C) track auxiliary participation in transition states .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(S)-1-[4-(Trifluoromethyl)phenyl]-1,2-ethanediol
Reactant of Route 2
Reactant of Route 2
(S)-1-[4-(Trifluoromethyl)phenyl]-1,2-ethanediol

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